1-Isothiazol-3-ylmethylenethiosemicarbazide
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Overview
Description
1-Isothiazol-3-ylmethylenethiosemicarbazide is a compound that belongs to the class of isothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.
Preparation Methods
The synthesis of 1-Isothiazol-3-ylmethylenethiosemicarbazide typically involves the reaction of isothiazole derivatives with thiosemicarbazide. One common method includes the condensation of isothiazole-3-carbaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient production of large quantities of the compound. These methods often utilize automated systems to control reaction parameters and ensure consistent product quality .
Chemical Reactions Analysis
1-Isothiazol-3-ylmethylenethiosemicarbazide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction yields. Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives with potential biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Isothiazol-3-ylmethylenethiosemicarbazide involves its interaction with cellular components, leading to the disruption of essential biological processes. The compound targets enzymes and proteins involved in cell division and metabolism, thereby inhibiting the growth and proliferation of microorganisms and cancer cells . Molecular docking studies have shown that it binds to specific active sites on enzymes, blocking their activity and leading to cell death .
Comparison with Similar Compounds
1-Isothiazol-3-ylmethylenethiosemicarbazide can be compared with other similar compounds, such as:
Isothiazolinones: These are widely used as biocides and preservatives, similar to this compound, but have different chemical structures and mechanisms of action.
Thiosemicarbazides: These compounds share the thiosemicarbazide moiety and exhibit similar biological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific combination of the isothiazole and thiosemicarbazide moieties, which confer distinct chemical reactivity and biological activity .
Properties
CAS No. |
3683-38-3 |
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Molecular Formula |
C5H6N4S2 |
Molecular Weight |
186.3 g/mol |
IUPAC Name |
[(E)-1,2-thiazol-3-ylmethylideneamino]thiourea |
InChI |
InChI=1S/C5H6N4S2/c6-5(10)8-7-3-4-1-2-11-9-4/h1-3H,(H3,6,8,10)/b7-3+ |
InChI Key |
XZCUUNPOJHTDIC-XVNBXDOJSA-N |
Isomeric SMILES |
C1=CSN=C1/C=N/NC(=S)N |
Canonical SMILES |
C1=CSN=C1C=NNC(=S)N |
Origin of Product |
United States |
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